Fluorene

Fluorenes are a class of aromatic hydrocarbons, characterized by their unique planar structure and high fluorescence properties. They consist of multiple benzene rings fused together in a linear or ladder-like arrangement. Fluorenes exhibit excellent photostability and strong light absorption in the ultraviolet region, making them widely used in organic electronics, such as light-emitting diodes (LEDs) and solar cells. Additionally, their unique optical properties render them valuable for applications in sensors, imaging agents, and fluorescent labeling materials. In organic synthesis, fluorenes serve as versatile precursors due to their stability and ease of functionalization. They are also utilized in the preparation of various functional molecules, including dyes and pharmaceuticals. Fluorene derivatives can be synthesized through various methods, such as coupling reactions or protective group strategies, allowing for a wide range of applications across different industries.

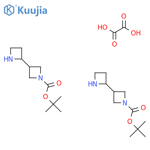

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

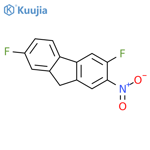

|

Acetamide,N-9H-fluoren-1-yl- | 28314-03-6 | C15H13NO |

|

Acetamide,N-(4-fluoro-9H-fluoren-2-yl)- | 2823-91-8 | C15H12FNO |

|

1(2H)-Phthalazinone,4-(9H-fluoren-2-yl)- | 23949-01-1 | C21H14N2O |

|

9H-Fluorene,3,7-difluoro-2-nitro- | 2795-55-3 | C13H7F2NO2 |

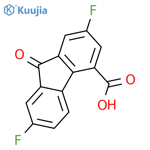

|

9H-Fluorene-4-carboxylicacid, 2,7-difluoro-9-oxo- | 2841-38-5 | C14H6F2O3 |

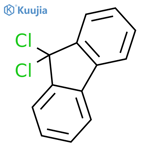

|

9,9-Dichloro-9H-fluorene | 25023-01-2 | C13H8Cl2 |

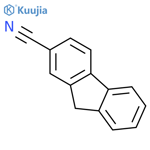

|

9H-Fluorene-2-carbonitrile | 2523-48-0 | C14H9N |

|

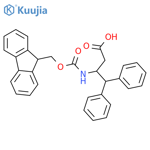

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-4,4-diphenylbutanoic acid | 332062-10-9 | C31H27NO4 |

|

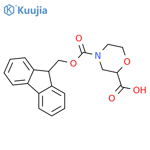

Fmoc-Cop | 312965-04-1 | C20H19NO5 |

|

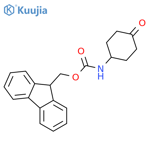

4-N-Fmoc-amino-cyclohexanone | 391248-11-6 | C21H21NO3 |

Verwandte Literatur

-

Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311

-

Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785

-

3. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149

Empfohlene Lieferanten

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte